molecular formula C13H18N2S B2372176 1-Benzylpiperidine-4-carbothioamide CAS No. 1181985-95-4

1-Benzylpiperidine-4-carbothioamide

Cat. No.: B2372176
CAS No.: 1181985-95-4
M. Wt: 234.36
InChI Key: TUMNFXQIASNCMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzylpiperidine-4-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzylpiperidine-4-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzylpiperidine-4-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its binding to target molecules .

Comparison with Similar Compounds

1-Benzylpiperidine-4-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research.

Biological Activity

1-Benzylpiperidine-4-carbothioamide is a chemical compound with the molecular formula C₁₃H₁₈N₂S and a molecular weight of 234.37 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group and a carbothioamide functional group. Its structural formula can be represented as follows:

C13H18N2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{S}

Synthesis Methods

The synthesis typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride under reflux conditions in organic solvents such as dichloromethane or toluene. This process ensures the complete formation of the desired compound.

This compound interacts with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator depending on its target. Current research is investigating its role in modulating biochemical pathways through binding interactions.

Anticancer Potential

Research has highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds with similar structures have shown promise as RET kinase inhibitors, which are crucial in certain cancer pathways. The exploration of this compound in this context could yield significant insights into its therapeutic applications .

Comparative Analysis with Similar Compounds

CompoundActivity TypeKey Findings
4-BenzylpiperidineMonoamine releasing agentSelective for dopamine and norepinephrine release
BenzylpiperazineStimulant propertiesInvolved in neurotransmitter release studies
TetrahydroisoquinolineNeuroprotective effectsStudied for therapeutic applications

The comparison highlights that while this compound shares structural features with these compounds, its unique functional groups may confer distinct biological activities.

In Vitro Studies

In vitro studies have demonstrated that piperidine derivatives can modulate enzyme activity significantly. For example, compounds structurally related to this compound have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a similar potential for this compound .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the piperidine structure influence biological activity. The introduction of different substituents at various positions can dramatically alter the potency and selectivity of these compounds against their biological targets.

Properties

IUPAC Name

1-benzylpiperidine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNFXQIASNCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=S)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181985-95-4
Record name 1-benzylpiperidine-4-carbothioamide
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